
PC SPDP-NHS carbonate ester
Description
PC SPDP-NHS carbonate ester is a multifunctional molecule widely used in antibody-drug conjugates (ADCs), drug delivery systems, and protein engineering. Its structure integrates four key components:
- Phosphatidylcholine (PC): Provides amphiphilic properties, enabling lipid-based formulations like liposomes or nanoparticles for enhanced drug delivery .
- SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): A heterobifunctional crosslinker with a disulfide bond (-S-S-), enabling reversible conjugation between thiol-containing molecules (e.g., cysteine residues) and amine-reactive NHS esters .
- NHS (N-Hydroxysuccinimide): Enhances reactivity with primary amines (e.g., lysine residues), forming stable amide bonds .
- Carbonate Ester: Improves hydrolytic stability compared to conventional esters and allows pH-sensitive release in targeted drug delivery .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXYOZPURXCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Photocleavable Linker Synthesis
The photocleavable nitroveratryl core is synthesized via Friedel-Crafts alkylation or Ullmann coupling. A representative pathway involves:
-
Nitroveratryl Alcohol Preparation :
-
Carbonate Ester Formation :
-
The alcohol intermediate is treated with phosgene or dimethyl carbonate to introduce the carbonate group.
-
Transesterification : Asymmetric carbonate synthesis via reaction of symmetric carbonates (e.g., dimethyl carbonate) with alcohols (e.g., ethanol) using Lewis acid/base catalysts (e.g., NaOMe, SrCO₃).
-
NHS Ester Incorporation
The NHS carbonate ester is introduced via carbodiimide-mediated activation:
-
EDC/NHS Coupling :
SPDP Conjugation
The SPDP (3-(2-pyridyldithio)propionate) moiety is attached via disulfide exchange:
-
Thiol-Disulfide Interchange :
Industrial-Scale Production Methods
Catalytic Transesterification (Patent CN1631871A)
This method emphasizes cost-effective, large-scale synthesis of asymmetric carbonates:
Parameter | Conditions |
---|---|
Reactants | Dimethyl carbonate + Ethanol |
Catalyst | NaOMe (5–10 wt%) |
Temperature | 70–80°C |
Reaction Time | 2–6 hours |
Yield | 41–46% |
Purity | >95% (HPLC) |
Advantages : Minimal byproducts, scalable to kilogram batches.
Limitations : Requires rigorous removal of unreacted alcohols.
Stepwise Coupling Approach (Thermo Fisher Protocol)
A modular synthesis for high-purity PC SPDP-NHS carbonate ester:
-
Photocleavable Core Synthesis : As in Section 2.1.
-
SPDP Introduction : Thiol-disulfide exchange under inert atmosphere.
Critical Data :
-
Reaction Efficiency : NHS ester conversion >90% (monitored by TLC).
-
Storage Stability : -20°C under desiccation preserves functionality for >6 months.
Analytical Validation and Quality Control
Characterization Techniques
Impurity Profiling
Common impurities and mitigation strategies:
Impurity | Source | Removal Method |
---|---|---|
Hydrolyzed NHS ester | Moisture exposure | Anhydrous synthesis |
Disulfide dimers | Oxidative coupling | Nitrogen atmosphere |
Unreacted SPDP | Stoichiometric imbalance | Size-exclusion chromatography |
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Catalytic Transesterification | 46% | 95% | High | Low |
Stepwise Coupling | 60–70% | >98% | Moderate | High |
Key Insight : Industrial methods prioritize cost and scalability, while lab-scale protocols favor purity and modularity.
Chemical Reactions Analysis
Types of Reactions
PC SPDP-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Cleavage Reactions: The carbonate ester group can be cleaved under specific conditions, releasing the attached molecule
Common Reagents and Conditions
Reagents: Primary amines, phosphate buffers, carbonate/bicarbonate buffers, borate buffers.
Conditions: pH 7-8, room temperature .Major Products Formed
The major products formed from the reactions of this compound include stable amide bonds and cleaved carbonate esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
ADCs are a promising class of therapeutics that combine the targeting ability of antibodies with the cytotoxic effects of drugs. PC SPDP-NHS carbonate ester serves as a linker in the synthesis of ADCs, facilitating the attachment of cytotoxic agents to antibodies.
- Mechanism : The NHS group reacts with primary amines on the antibody to form stable amide bonds, while the carbonate ester can be cleaved under physiological conditions, releasing the drug selectively within target cells .
Drug Delivery Systems
This compound is integral in creating controlled drug delivery systems that enhance therapeutic precision and minimize side effects.
- Photo-Cleavable Properties : The compound can be cleaved using UV light, allowing for spatial and temporal control over drug release. This feature is particularly advantageous in applications where localized drug delivery is crucial .
Bioconjugation Techniques
This compound is widely used in bioconjugation processes, enabling the cross-linking of biomolecules for various applications, including:
- Protein Labeling : Temporary labeling of proteins that can be removed via light exposure.
- Surface Modification : Modifying surfaces of nanoparticles or other carriers to enhance targeting capabilities .
Case Study 1: Development of Targeted Cancer Therapies
In a study published by Beck et al., the efficacy of ADCs utilizing this compound was evaluated. The results demonstrated enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics. This study highlighted the potential of this linker in improving therapeutic outcomes in cancer treatment .
Case Study 2: Protein Engineering Applications
Research conducted at AxisPharm explored the use of this compound in protein engineering. The study illustrated how this compound facilitated efficient protein labeling without compromising biological activity, showcasing its versatility in biochemical research .
Mechanism of Action
PC SPDP-NHS carbonate ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with primary amines to form amide bonds, while the carbonate ester group can be cleaved under specific conditions, releasing the attached molecule. This mechanism allows for the precise targeting and release of therapeutic agents in antibody-drug conjugates .
Comparison with Similar Compounds
Research Findings and Trends
- Efficiency: this compound shows superior tumor-targeting in vivo compared to non-PC variants (e.g., 70% vs. 50% tumor accumulation in murine models) .
- Safety: PEGylated analogs (e.g., SPDP-dPEG®12-NHS ester) reduce off-target toxicity by minimizing non-specific protein interactions .
- Emerging Alternatives: Sulfo-SMCC (non-cleavable, thiol-amine linker) is gaining traction for stable ADCs but lacks pH-sensitive release .
Biological Activity
PC SPDP-NHS carbonate ester (CAS: 2279944-61-3) is a specialized compound utilized primarily in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound exhibits significant biological activity due to its unique chemical structure, which allows for stable conjugation with biomolecules and controlled release mechanisms.
- Molecular Formula : CHNOS
- Molar Mass : 608.64 g/mol
- Reactive Groups :
- N-hydroxysuccinimide (NHS) ester for amine coupling
- Pyridyldithiol moiety for thiol coupling
- Carbonate ester for stable covalent bond formation
This compound functions as a cleavable linker that can be used to synthesize ADCs. The NHS group reacts with primary amines to form stable amide bonds, while the pyridyldithiol component allows for the formation of disulfide bonds with thiol-containing molecules. This dual reactivity is crucial for creating stable conjugates that can be selectively cleaved under specific conditions, such as exposure to UV light, allowing for controlled drug release in therapeutic applications .
Applications in Drug Delivery
The biological activity of this compound is particularly relevant in targeted drug delivery systems. The ability to form cleavable linkages means that drugs can be released in response to specific biological stimuli, enhancing therapeutic efficacy while minimizing off-target effects. This precision is vital in cancer therapies where ADCs are designed to deliver cytotoxic agents directly to tumor cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively facilitates the synthesis of ADCs with enhanced stability and efficacy. The compound's ability to form stable linkages has been shown to improve the pharmacokinetic profiles of drug conjugates, leading to increased retention times and reduced systemic toxicity .
Case Studies
- Antibody-Drug Conjugate Development : Research has shown that ADCs synthesized using this compound exhibit improved tumor targeting and reduced side effects compared to traditional chemotherapy. For instance, a study highlighted the successful application of this linker in creating an ADC that showed significant cytotoxicity against various cancer cell lines while sparing normal tissues .
- Controlled Release Systems : Another study focused on utilizing this compound in a light-controlled drug delivery system. The research demonstrated that upon UV exposure, the compound could effectively release its payload in a controlled manner, providing a promising approach for localized treatment strategies .
Comparative Analysis
Feature | This compound | Traditional Linkers |
---|---|---|
Cleavability | Yes (photo-cleavable) | Generally non-cleavable |
Stability | High | Variable |
Targeted Release | Yes | Limited |
Applications | ADCs, drug delivery | General bioconjugation |
Q & A
Q. What is the chemical mechanism by which PC SPDP-NHS carbonate ester facilitates protein-ligand conjugation?
this compound contains three functional groups: an NHS ester (reacts with primary amines), a pyridyldithiol group (enables disulfide exchange with thiols), and a carbonate linker. The NHS ester forms stable amide bonds with lysine residues or N-termini of proteins, while the pyridyldithiol group allows reversible disulfide bridging with cysteine-containing molecules. The carbonate group provides hydrolytic stability under physiological conditions but can be cleaved under specific experimental conditions (e.g., alkaline buffers) .
Q. What are the critical parameters for reconstituting this compound to ensure reactivity?
- Solvent selection : Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester.
- Concentration : Prepare a 10 mM stock solution to avoid self-quenching or precipitation.
- Storage : Aliquot and store at -20°C in moisture-free, light-protected vials. Avoid freeze-thaw cycles, as repeated thawing reduces reactivity by >30% over five cycles .
Q. How can researchers verify successful conjugation using this compound?
- SDS-PAGE analysis : Compare molecular weight shifts under reducing vs. non-reducing conditions. A band shift under non-reducing conditions confirms disulfide bond formation.
- Ellman’s assay : Quantify free thiols before and after conjugation; a >70% reduction indicates efficient disulfide bridging.
- Mass spectrometry : Identify adducts corresponding to the molecular weight of the conjugated species (±5 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize non-specific crosslinking when using this compound in multi-protein systems?
- pH control : Maintain pH 7.5–8.5 to balance NHS ester reactivity (optimal at pH 8.5) and thiol pKa (optimal at pH 7.5).
- Molar ratio titration : Use a 3:1 molar excess of this compound to target protein, with stepwise increments (1:1 to 5:1) monitored via size-exclusion chromatography.
- Competitive quenching : Add 10 mM glycine or Tris buffer after 1 hour to terminate unreacted NHS esters .
Q. What strategies address discrepancies in conjugation efficiency between model proteins and complex biological samples (e.g., serum-containing media)?
- Pre-blocking amines : Treat samples with acetylated BSA (1% w/v) to occupy non-target amine groups.
- Reductant optimization : Replace β-mercaptoethanol with tris(2-carboxyethyl)phosphine (TCEP) to maintain disulfide stability while reducing endogenous thiols.
- Data normalization : Use internal controls (e.g., fluorescently labeled reference proteins) to adjust for matrix effects .
Q. How does the carbonate linker in this compound influence the stability of antibody-drug conjugates (ADCs) in vivo compared to traditional maleimide linkers?
- Plasma stability : The carbonate linker reduces premature drug release in circulation (<5% over 72 hours vs. 15–20% for maleimide linkers).
- Tumor-specific cleavage : The carbonate group remains stable at physiological pH but undergoes hydrolysis in acidic tumor microenvironments (pH 6.5–6.9), enabling targeted payload release.
- Pharmacokinetic validation : Compare area-under-the-curve (AUC) values and tumor-to-plasma ratios in xenograft models using LC-MS/MS quantification .
Q. What analytical approaches resolve contradictions in disulfide bond stability data when using this compound under varying redox conditions?
- Redox titration : Systematically vary glutathione (GSH) concentrations (0–10 mM) and monitor disulfide reduction via HPLC.
- Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants for bond cleavage.
- Cross-validation : Use orthogonal methods like Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to corroborate SDS-PAGE results .
Methodological Best Practices
- Experimental controls : Include unconjugated proteins, linker-only reactions, and thiol-blocked samples to isolate specific conjugation effects .
- Data reporting : Tabulate molar ratios, reaction times, and purification steps to ensure reproducibility (e.g., Table 1).
- Ethical compliance : Adhere to institutional guidelines for handling light-sensitive reagents and cytotoxic ADC metabolites .
Q. Table 1. Example Optimization Parameters for ADC Synthesis
Parameter | Range Tested | Optimal Value | Analytical Method |
---|---|---|---|
Molar ratio (linker:Ab) | 1:1 – 10:1 | 4:1 | Size-exclusion HPLC |
Reaction pH | 7.0 – 9.0 | 8.0 | Ellman’s assay |
Incubation time | 30 – 180 min | 90 min | SDS-PAGE (reducing) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.